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molecular formula C11H18O B8363597 1-(1-Propylcyclobutyl)but-3-yn-1-ol

1-(1-Propylcyclobutyl)but-3-yn-1-ol

Cat. No. B8363597
M. Wt: 166.26 g/mol
InChI Key: HRXHZRQAZJHFGL-UHFFFAOYSA-N
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Patent
US07932420B2

Procedure details

Propargyl bromide (0.27 mL, 2.4 mmol) was added to a mixture of magnesium (1.1 g, 45 mmol) and mercuric chloride (30 mg, 0.117 mmol) in Et2O (60 mL). The mixture was warmed to 40° C. until bubbling commenced. The remainder of the propargyl bromide (2.1 mL, 19 mmol) was added in small portions. After ˜1.5 h the reaction became cloudy white. A solution of the aldehyde 3 (0.8 g, 7 mmol) in Et2O (4 mL) was added and the reaction was stirred for 16 h. The reaction was then quenched by cautiously adding saturated aqueous NH4Cl. The resultant mixture was extracted with Et2O. The organic portion was washed with brine, dried (MgSO4), filtered and concentrated in vacuo. FCC (silica gel, 1:1 pentane/CH2Cl2) gave 1.0 g (94%) of the alcohol 4.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[Mg].[CH2:6]([C:9]1([CH:13]=[O:14])[CH2:12][CH2:11][CH2:10]1)[CH2:7][CH3:8]>CCOCC>[CH2:6]([C:9]1([CH:13]([OH:14])[CH2:3][C:2]#[CH:1])[CH2:12][CH2:11][CH2:10]1)[CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
1.1 g
Type
reactant
Smiles
[Mg]
Name
mercuric chloride
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
C(CC)C1(CCC1)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by cautiously adding saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with Et2O
WASH
Type
WASH
Details
The organic portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC)C1(CCC1)C(CC#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 250.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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